Nororientaline

Description

Structure

3D Structure

Properties

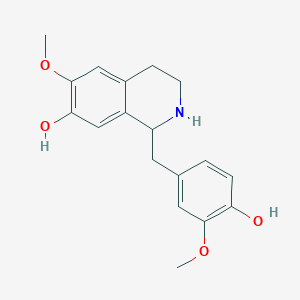

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

1-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |

InChI |

InChI=1S/C18H21NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3 |

InChI Key |

WQTCGADWPORGNB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Botanical Systems

Papaver somniferum (Opium Poppy)

The opium poppy, Papaver somniferum, is a well-known source of various alkaloids, including morphine and codeine. europa.eu Research has also confirmed the presence of nororientaline in this species. ucl.ac.ukrsc.org It is considered an intermediate in the biosynthetic pathway of papaverine (B1678415), another significant alkaloid found in the plant. ucl.ac.ukrsc.orgmdpi.com Specifically, studies have shown that this compound can be biotransformed into papaverine within P. somniferum. ucl.ac.uk The biosynthesis of these alkaloids begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, which is a precursor to this compound and other benzylisoquinoline alkaloids. mdpi.comnih.gov

Papaver somniferum (Opium Poppy)

Argemone platyceras

Argemone platyceras, a species of prickly poppy, is another member of the Papaveraceae family where this compound has been identified. qmul.ac.ukwikipedia.org In cell cultures of Argemone platyceras, a highly specific O-methyltransferase enzyme has been isolated that is responsible for the synthesis of this compound. qmul.ac.ukwikipedia.orgmetsysbio.comgenome.jp This enzyme, 6-O-methylnorlaudanosoline 5'-O-methyltransferase, catalyzes the conversion of 6-O-methylnorlaudanosoline to this compound. qmul.ac.ukwikipedia.org The plant is known to contain a variety of isoquinoline (B145761) alkaloids, with major compounds including (–)-platycerine, (–)-munitagine, (–)-argemonine, and protopine. nih.gov

Occurrence in Leguminosae Fabaceae Species

Erythrina Genus

The Erythrina genus is known for producing a variety of alkaloids. scielo.br These compounds are found in various parts of the plants, including the leaves, flowers, seeds, and bark. scielo.brweebly.com

This compound has been isolated from the leaves of Erythrina speciosa. scielo.brscielo.br This was the first reported occurrence of this compound in this particular species. scielo.brresearchgate.netscite.ai While the leaves contain this compound, the flowers of E. speciosa have been found to contain different alkaloids, namely erysotrine (B56808) and erythartine. scielo.brscielo.br

Erythrina crista-galli, commonly known as the cockspur coral tree, also contains this compound. researchgate.netneist.res.in This alkaloid is one of several isolated from the plant, alongside other compounds such as erybidine, erythraline (B1235506), erythrinine, erysodine, and erysotrine. researchgate.net Phytochemical studies have revealed the presence of various alkaloids and other secondary metabolites in different parts of the plant, including the seeds, leaves, and bark. mdpi.comnwsuaf.edu.cnmdpi.combsu.edu.eg

Data on this compound Occurrence

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Papaveraceae | Papaver | somniferum | Latex | ucl.ac.uk, rsc.org |

| Papaveraceae | Argemone | platyceras | Cell Cultures | qmul.ac.uk, wikipedia.org |

| Leguminosae | Erythrina | speciosa | Leaves | , scielo.br, scielo.br, |

| Leguminosae | Erythrina | cristagalli | Not specified | researchgate.net, neist.res.in, |

Erythrina Genus

Erythrina variegata

This compound has been identified as a phytochemical constituent of Erythrina variegata L., a deciduous tree native to tropical and subtropical regions. ucl.ac.ukdhanuka.com Phytochemical studies have confirmed its presence within the plant, with specific mention of its isolation from the bark. dhanuka.comscielo.br E. variegata is known to produce a wide array of Erythrina alkaloids, and this compound's presence is biochemically significant as it is a precursor in the metabolic pathways that lead to these more complex compounds. rsc.orgnih.gov While a comprehensive quantification of this compound across all tissues of E. variegata is not extensively documented, its role as a metabolic building block underscores its importance to the plant's chemical profile.

Detection in Other Plant Matrices

Beyond its role as a biosynthetic intermediate within specific plant families, this compound has also been detected in consumer products derived from plants, such as tea.

Tea Infusions (e.g., Biluochun Tea)

Recent analytical studies have identified this compound in tea infusions. Specifically, in a study analyzing the chemical composition of infusions made from Biluochun, a well-known Chinese green tea, this compound was detected. sci-hub.redrsc.org The research highlighted that the concentration of this isoquinoline (B145761) alkaloid was notably higher in an infusion that combined Biluochun tea with rosemary. sci-hub.redrsc.org This finding indicates that this compound can be extracted from plant material during common preparation methods like brewing and can be present in the final beverage.

Table 1: Detection of this compound in Tea Infusions This table is interactive. You can sort and filter the data.

Ecological and Physiological Roles in Plants (Hypothesized and Investigated)

The primary investigated physiological role of this compound in plants is its function as a crucial biosynthetic precursor to a wide range of other alkaloids. Alkaloids, as a class of compounds, are widely recognized for their role in plant defense against herbivores and pathogens. anselfarm.comnih.gov

This compound is a key intermediate in the formation of more complex benzylisoquinoline alkaloids. rsc.org For instance, it is a known precursor in the biosynthesis of abnormal Erythrina alkaloids such as cocculidine. rsc.org Studies on various Erythrina species have elucidated biosynthetic pathways where this compound is metabolized to produce characteristic Erythrina alkaloids like erythraline and erythrinine. rsc.orgnih.gov These end-product alkaloids are often the compounds that confer a defensive advantage to the plant.

Table 2: Investigated Roles of this compound in Plants This table is interactive. You can sort and filter the data.

Key O-Methyltransferase Enzymes Involved in this compound Formation

S-Adenosyl-L-methionine: (6-O-methyl-norlaudanosoline)-5′-O-methyltransferase (EC 2.1.1.121)

Substrate Specificity and Regioselectivity

The formation of this compound is catalyzed by a highly specific enzyme, S-adenosyl-L-methionine: (6-O-methyl-norlaudanosoline)-5′-O-methyltransferase. This enzyme facilitates the conversion of 6-O-methylnorlaudanosoline into this compound. wikipedia.orgmetabolomicsworkbench.orgnih.gov The methylation mediated by Papaver somniferum 3′-O-methyltransferase (Ps3′-OMT) has been implicated in the formation of both (S)-tetrahydropapaverine and (S)-nororientaline, suggesting a degree of substrate promiscuity for this enzyme. wikipedia.org

Cofactor Requirements (S-Adenosylmethionine, SAM)

S-Adenosylmethionine (SAM) is an essential cofactor for the O-methyltransferase responsible for this compound synthesis. wikipedia.orgmetabolomicsworkbench.orgnih.gov SAM-dependent methyltransferases are pivotal in the biosynthesis and diversification of tetrahydroisoquinoline (THIQ) alkaloids, a broader class that includes this compound. researchgate.net The high cost of SAM can be a limiting factor for in vitro applications of these enzymatic reactions, though strategies for in situ cofactor generation have been developed to address this challenge. researchgate.net

Other O-Methyltransferases in BIA Biosynthesis Relevant to this compound (e.g., RnCOMT, MxSafC)

Beyond the specific enzyme for this compound, other O-methyltransferases play critical roles in BIA biosynthesis, often exhibiting distinct substrate specificities and regioselectivities. For instance, catechol methyltransferases such as Ricinus communis Catechol O-methyltransferase (RnCOMT) and Micromonospora rosaria Saframycin C O-methyltransferase (MxSafC) are known for their ability to regioselectively methylate catechol moieties within a single molecule. researchgate.net RnCOMT typically shows high selectivity for 6-O-hydroxylation, though this can vary with certain spiro-THIQ substrates. researchgate.net MxSafC often demonstrates higher regioselectivity compared to RnCOMT, although this is also substrate-dependent. researchgate.netnih.gov These enzymes have been integrated into multi-enzyme cascades for the scalable synthesis of methylated tetrahydroisoquinoline alkaloids. researchgate.neth-its.org

In Papaver somniferum, three O-methyltransferases, SOMT1, SOMT2, and SOMT3, have been characterized for their involvement in noscapine (B1679977) biosynthesis, showing differential efficiencies. nih.govwikipedia.org SOMT1 also contributes to papaverine (B1678415) accumulation. nih.govwikipedia.org Additionally, norcoclaurine 6-O-methyltransferase (6OMT) is crucial for transforming (S)-norcoclaurine, the initial committed intermediate in BIA biosynthesis, into (S)-coclaurine. nih.govuni.lu Further along the pathway, reticuline (B1680550) 7-O-methyltransferase (7OMT) is involved in the methylation of (S)-reticuline to produce (S)-laudanine. uni.lugoogle.com

This compound as a Branch-Point Intermediate in Alkaloid Diversification

This compound occupies a strategic position as a branch-point intermediate, channeling metabolic flux towards the synthesis of various complex alkaloids.

Conversion to Papaverine Pathway

This compound is recognized as an efficient precursor in the biosynthesis of papaverine in Papaver somniferum. google.comresearchgate.netresearchgate.net Its 7-O-methyl group is believed to prevent its diversion into the thebaine pathway, thereby promoting its conversion to papaverine. researchgate.net Experimental evidence suggests that (-)-tetrahydropapaverine, which is derived from both (-)-nor-reticuline and (-)-nororientaline, serves as the primary immediate precursor to papaverine in opium poppy. nih.govnih.gov

The biosynthesis of papaverine is thought to proceed via two main pathways: the N-desmethyl (NH) pathway and the N-methylated (NCH3) pathway. uni.lugoogle.comresearchgate.net this compound is implicated in the NH pathway, which involves N-desmethylated intermediates. uni.lugoogle.comresearchgate.net

Relationship to Noscapine Biosynthesis

Noscapine is a benzylisoquinoline alkaloid produced in opium poppy. nih.govwikipedia.org Its biosynthesis pathway involves (S)-reticuline as a central intermediate, which is subsequently converted into (S)-scoulerine, (S)-canadine, and (S)-N-methylcanadine. nih.govwikipedia.org While this compound is a BIA, the direct role of this compound as an intermediate in the noscapine biosynthetic pathway is not as clearly established as its role in papaverine or aristolochic acid biosynthesis. However, both this compound and noscapine belong to the broader BIA family, which originates from common precursors like (S)-norcoclaurine and (S)-reticuline. nih.govwikipedia.org

Intermediacy in Aristolochic Acid Biosynthesis

This compound plays a direct and specific role as an intermediate in the biosynthesis of aristolochic acid, a nitrophenanthrene carboxylic acid found in Aristolochia species. ontosight.aiwikipedia.org Feeding experiments using doubly labeled this compound have confirmed its intact incorporation into aristolochic acid I (AA-I). ontosight.aiwikipedia.org These studies also demonstrated that the methylenedioxy group present in aristolochic acid originates from an o-methoxyphenol precursor within the tetrahydroisoquinoline ring of this compound. ontosight.aiwikipedia.org

The proposed biosynthetic route to aristolochic acid involves the oxidative coupling of orientaline (a derivative of this compound) to form prestephanine, which is then converted to stephanine (B192439). wikipedia.org Subsequent oxidative cleavage of stephanine yields aristolochic acid. wikipedia.org Stereospecificity is maintained throughout this biosynthetic sequence from 1-benzyltetrahydroisoquinoline precursors. wikipedia.org

Genetic and Molecular Basis of Biosynthetic Enzymes

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, relies on a cascade of enzymatic steps, with O-methyltransferases being pivotal for the precise methylation of hydroxyl groups. Understanding the genetic and molecular underpinnings of these enzymes is essential for elucidating the complete biosynthetic pathway.

Gene Identification and Cloning of O-Methyltransferases

O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) (PubChem CID: 34756) uni.luctdbase.orgguidetopharmacology.org to various acceptor molecules, typically phenolic hydroxyl groups in plant secondary metabolism nih.govnih.govwikipedia.org. In BIA biosynthesis, OMTs exhibit differential selectivity concerning the stereochemistry and the substitution pattern of phenolic hydroxyl groups on their substrates nih.gov. Enzymes operating early in the pathway are often more promiscuous in their substrate specificity nih.gov.

The identification and cloning of genes encoding OMTs involved in this compound biosynthesis have been a focus of research. For instance, a highly specific O-methyltransferase responsible for this compound synthesis was successfully isolated from cell cultures of Argemone platyceras nih.govlipidmaps.orgguidetopharmacology.org. Similarly, in Glaucium flavum, an OMT designated GFLOMT2 has been implicated; when expressed in Escherichia coli and incubated with norlaudanosoline (PubChem CID: 439845) nih.govnih.gov, it demonstrated a preference for 6-O-methylation and also methylated the 3' and 4' hydroxyl groups of certain alkaloids, contributing to this compound formation when combined with other OMTs nus.edu.sg.

General strategies for identifying OMT genes involve bioinformatic approaches. These include constructing de novo transcriptome assemblies, followed by BLAST searches to pinpoint sequences containing conserved motifs characteristic of plant OMTs, such as the glycine-rich "GxGxG" signature sequence found in SAM-binding motifs nih.govwikipedia.org. Programs like HAYSTACK are then utilized to identify methyltransferases that align with proposed biosynthetic models wikipedia.org. Once candidate genes are identified, their cDNAs are cloned and often expressed in heterologous systems, such as E. coli, to produce recombinant proteins for further characterization wikipedia.orgmetabolomicsworkbench.org.

Gene Expression Analysis in Relation to Alkaloid Accumulation

Analyzing the gene expression profiles of biosynthetic enzymes provides insights into their roles in alkaloid accumulation across different plant tissues and developmental stages. Transcript levels of OMTs can be correlated with the presence and quantity of specific alkaloids, indicating their involvement in the pathway.

In Glaucium flavum, for example, transcript levels of OMTs like GFLOMT1, GFLOMT2, and GFLOMT6 were found to be generally higher in various plant organs, although relatively lower in stems, suggesting their widespread involvement in alkaloid production within the plant nus.edu.sg. While specific data for this compound accumulation directly linked to the expression of its dedicated OMTs is still emerging, such gene expression analyses are crucial for understanding the regulation of BIA pathways.

Comparative transcriptome analysis, as demonstrated in Papaver somniferum (opium poppy) mutants, has been instrumental in elucidating BIA biosynthesis. Studies on a high-papaverine mutant (pap1) revealed enhanced expression of key OMTs such as (S)-norcoclaurine-6-O-methyltransferase (6OMT), (S)-3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT), and norreticuline (B8769265) 7-O-methyltransferase (N7OMT). This heightened expression correlated with increased papaverine accumulation, suggesting a preferred biosynthetic route via (S)-coclaurine (PubChem CID: 160487) metabolomicsworkbench.org. These findings highlight how gene expression analysis can reveal the specific enzymatic steps and intermediates that are favored for the production of particular alkaloids, a methodology directly applicable to understanding this compound accumulation.

Functional Characterization of Recombinant Enzymes

Functional characterization of recombinant enzymes is critical to confirm their catalytic activity, substrate specificity, and kinetic properties in vitro. This typically involves purifying the heterologously expressed enzymes, often using techniques like affinity chromatography wikipedia.orgmetabolomicsworkbench.org.

For enzymes involved in this compound biosynthesis, in vitro assays have shown direct evidence of their function. For instance, recombinant GFLOMT2 from Glaucium flavum, when incubated with norlaudanosoline, was observed to produce this compound, alongside other methylated products like norcodamine and tetrahydropapaverine nus.edu.sg. This confirms the enzyme's capacity to catalyze methylation steps leading to this compound.

OMTs universally require S-adenosyl-L-methionine (SAM) as the methyl group donor for their catalytic activity nih.govwikipedia.org. The efficiency of these enzymes is quantified through kinetic parameters such as the Michaelis constant (Km), which indicates substrate affinity, and the maximum reaction rate (Vmax), representing catalytic efficiency metabolomicsworkbench.org. While specific Km and Vmax values for the Argemone platyceras this compound-specific OMT were not detailed in the provided search results, such kinetic data are routinely determined to fully characterize these crucial biosynthetic enzymes.

Stereochemical Aspects of this compound Biosynthesis

The stereochemistry of benzylisoquinoline alkaloids is a defining feature that dictates their biological activity and metabolic fate. This compound, as a derivative within this class, inherits its stereochemical characteristics from early biosynthetic steps.

The biosynthesis of BIAs generally commences with the stereospecific condensation of two tyrosine derivatives: dopamine (B1211576) (PubChem CID: 681) and 4-hydroxyphenylacetaldehyde (4-HPAA) (PubChem CID: 440113) wikipedia.orgnih.gov. This initial reaction, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine (PubChem CID: 440927), establishing the (S)-configuration at the C-1 position of the tetrahydroisoquinoline ring nih.govmetabolomicsworkbench.org. This (S)-norcoclaurine serves as a central intermediate from which numerous other BIAs, including (S)-reticuline (PubChem CID: 439653), are derived through a series of subsequent modifications nih.gov.

This compound is specifically characterized as a 6,3′-O-dimethylated norlaudanosoline derivative. This precise pattern of O-methylation, as opposed to other possible methylation patterns (e.g., 7,3′-O-dimethylation leading to norisoorientaline), highlights the regiospecificity of the OMTs involved in its formation. The stereochemical integrity established at the (S)-norcoclaurine stage is maintained throughout the subsequent O-methylation steps that lead to this compound.

Further evidence of this compound's stereochemical relevance comes from its role as an intermediate in the biosynthesis of aristolochic acid I. Feeding experiments using (±)-[5′,8-3H2; 6-methoxy-14C]-nororientaline demonstrated its incorporation into aristolochic acid I, confirming its position in the pathway and implying that its specific stereochemistry is recognized and processed by downstream enzymes. While the precise stereoisomer of this compound formed in these pathways is often implied to be (S) based on the initial (S)-norcoclaurine, the mention of "(1R,S)-nororientaline" in some contexts suggests that racemic mixtures might be used in in vitro studies or that the stereochemical preferences of specific enzymes are under investigation.

Chemical and Biocatalytic Synthesis Methodologies

Chemo-Enzymatic Approaches for Nororientaline Synthesis

Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biological catalysts. These methods have proven particularly effective for constructing the complex chiral structure of this compound, offering routes that mimic biosynthetic pathways under controlled, one-pot conditions.

The development of in-vitro multi-enzyme cascade reactions has enabled the scalable, one-pot synthesis of methylated tetrahydroisoquinoline (THIQ) alkaloids, including (S)-nororientaline. scholaris.ca These cascades begin with simple, commercially available precursors like dopamine (B1211576) or L-tyrosine. scholaris.ca A significant advancement in this area is the use of S-adenosylmethionine (SAM)-dependent methyltransferases (MTs), which are crucial for the diversification of THIQs. nii.ac.jpresearchgate.net

A key challenge in using methyltransferases in vitro is the high cost of the methyl donor, SAM. nii.ac.jpresearchgate.net To overcome this, an efficient SAM supply and S-adenosylhomocysteine (SAH) degradation system is often integrated into the cascade. scholaris.ca This regeneration system, typically involving enzymes like methionine adenosyltransferase (MAT) and methylthioadenosine nucleosidase (MTAN), makes the entire process more economically viable for preparative-scale synthesis. researchgate.net

In a notable example, the synthesis of (S)-nororientaline was achieved in a single step from its precursor, (S)-norlaudanosoline. Current time information in Bangalore, IN. This transformation utilized a methyltransferase, RnCOMT, which exhibited an unprecedented dual activity, combining the functions of both a 6-O-methyltransferase (6-OMT) and a 3'-O-methyltransferase (3'-OMT) to selectively methylate the precursor at the desired positions. scholaris.ca By coupling the synthesis of the THIQ backbone with this enzymatic methylation in a one-pot, multi-enzyme system, researchers can produce highly pure (S)-nororientaline and other valuable alkaloids. scholaris.caCurrent time information in Bangalore, IN.

Regioselectivity is a critical factor in the synthesis of this compound, which possesses multiple hydroxyl groups that could potentially be methylated. Enzymes, particularly catechol-O-methyltransferases (COMTs), provide exceptional control over the position of methylation. Current time information in Bangalore, IN.

The methyltransferase RnCOMT has demonstrated remarkable regioselectivity in the synthesis of (S)-nororientaline from (S)-norlaudanosoline. scholaris.ca When presented with the norlaudanosoline substrate, which has two catechol moieties, RnCOMT selectively methylates the hydroxyl groups at the 6- and 3'-positions. scholaris.ca This dual-methylation activity in a single enzyme is noteworthy, as such transformations in natural biosynthetic pathways are typically carried out by two distinct methyltransferases. scholaris.ca

The choice of enzyme is crucial, as different methyltransferases can yield different regioisomers. For instance, while RnCOMT favors 3'-OH methylation for the second methylation step, another enzyme, MxSafC, favors methylation at the 4'-OH position, leading to the synthesis of the regioisomer (S)-norreticuline. Current time information in Bangalore, IN. This complementarity allows for the directed synthesis of specific THIQ alkaloids by selecting the appropriate enzyme. scholaris.ca The regioselectivity of these enzymes is also influenced by the substrate's structure, such as the substituent at the C-1 position of the THIQ core. nii.ac.jpresearchgate.net This substrate-dependent selectivity is a powerful tool for generating chemical diversity. nii.ac.jp

| Enzyme | Substrate | Primary Product(s) | Key Finding |

| RnCOMT | (S)-Norlaudanosoline | (S)-Nororientaline | Exhibits unprecedented dual 6-OMT and 3'-OMT activity, showing exceptional regioselectivity for the 6-OH and 3'-OH positions. scholaris.ca |

| MxSafC | (S)-Norlaudanosoline | (S)-Norreticuline | Shows preference for methylating the 4'-OH position, demonstrating the complementarity of different methyltransferases for directed synthesis. Current time information in Bangalore, IN. |

| Cj-6-OMT | Norcoclaurine | 6-O-methylated THIQs | Selectively methylates the 6-OH position and can be used in cascades with other methyltransferases to achieve specific methylation patterns. scholaris.ca |

One-Pot Cascade Reactions Utilizing Methyltransferases

Diversification of Tetrahydroisoquinoline Alkaloids via this compound Analogues

This compound serves as a critical scaffold for the strategic diversification of THIQ alkaloids. By leveraging chemo-enzymatic cascade reactions, a wide array of both natural and novel THIQs can be produced on a preparative scale. nii.ac.jpresearchgate.net These in-vitro systems, which can incorporate up to seven or more enzymes in a single pot, offer superior stereoselectivity compared to many traditional chemical methods. nii.ac.jpresearchgate.net

The diversification is achieved by mixing and matching different enzymes and substrates. Current time information in Bangalore, IN. For example, by combining the activities of different methyltransferases in one-pot cascades, researchers can direct the methylation pattern on the THIQ core. A three-step cascade involving Cj-6-OMT and MxSafC was used to selectively synthesize (S)-norreticuline. Current time information in Bangalore, IN. Furthermore, subsequent N-methylation of intermediates like (S)-nororientaline can be performed to achieve total synthesis of more complex alkaloids such as (S)-orientaline. Current time information in Bangalore, IN.

This enzymatic approach is not limited to natural substrates. The system has been successfully applied to a range of non-natural THIQs, including those bearing fluorine atoms or various substituents at the C-1 position, demonstrating the broad applicability of these biocatalytic tools for generating novel alkaloid analogues for research and drug discovery. nii.ac.jp

Synthetic Routes to Stereoisomers and Analogues for Research

While chemo-enzymatic methods excel at producing specific enantiomers like (S)-nororientaline, traditional chemical synthesis provides versatile routes to access its stereoisomers (e.g., racemic mixtures) and a broader range of analogues. The core structure of this compound is a 1,2,3,4-tetrahydroisoquinoline, a scaffold commonly constructed through established organic reactions.

Key reactions for synthesizing the tetrahydroisoquinoline nucleus include the Bischler-Napieralski reaction and the Pictet-Spengler reaction. nrochemistry.comrsc.orgwikipedia.orgorganic-chemistry.org

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. nrochemistry.comorganic-chemistry.org This reaction typically uses a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be reduced to the final tetrahydroisoquinoline. nrochemistry.com

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield the tetrahydroisoquinoline core. wikipedia.org This method is widespread in alkaloid synthesis due to its reliability. wikipedia.org

These classical methods are fundamental for creating analogues of this compound by varying the starting phenethylamine (B48288) and aldehyde/ketone components. For the synthesis of stereoisomers, a Birch reduction has been successfully employed to produce the racemic form of N-nororientaline, providing access to both enantiomers for comparative biological studies. nii.ac.jp The development of asymmetric and diastereoselective versions of these core reactions is an active area of research to gain precise control over the stereochemistry of the final products. escholarship.org

The synthesis of this compound analogues is often driven by the search for new therapeutic agents. For instance, various analogues have been synthesized and evaluated for their potential as neuronal nicotinic acetylcholine (B1216132) receptor antagonists or as antidiabetic agents through the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV). researchgate.nettdx.cat

Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex natural products like nororientaline. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide insights into the connectivity of atoms, the number of protons and carbons, and their chemical environments within the molecule. For alkaloids, NMR is used to identify characteristic signals corresponding to aromatic protons, methoxy (B1213986) groups, aliphatic protons, and the carbon skeleton. bioanalysis-zone.comescholarship.orgarxiv.orgmdpi.comresolian.comuni-muenchen.de

While NMR is consistently employed for the structural confirmation of this compound and its derivatives, detailed, comprehensive experimental ¹H NMR and ¹³C NMR chemical shift data for this compound (PubChem CID: 440632) are not extensively detailed in publicly available direct search results. However, the application of techniques like COSY, HMBC, and HSQC experiments, often in conjunction with ¹H and ¹³C NMR, is crucial for unambiguous signal assignment and confirming the complex structure of such alkaloids. escholarship.orgmdpi.com

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in its high-resolution (HR-ESI-MS) variant, is commonly used for the analysis of polar and thermally labile compounds like alkaloids due to its soft ionization capabilities. tutorchase.comjeolusa.comwaters.com

For this compound, the protonated molecular ion ([M+H]⁺) has been consistently observed at m/z 316. hmdb.carepositorioinstitucional.mx Further structural information can be obtained through tandem mass spectrometry (MS/MS), which involves the fragmentation of the precursor ion. The fragmentation pattern of this compound yields characteristic product ions, with major fragments observed at m/z 178 and m/z 137. The m/z 178 fragment corresponds to the isoquinoline (B145761) moiety, while the m/z 137 fragment is indicative of the 3'-O-methylated benzyl (B1604629) moiety. This fragmentation pattern is crucial for confirming the presence and specific methylation pattern of this compound. scribd.comgoogle.com

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Ion [M+H]⁺ | 316 | hmdb.carepositorioinstitucional.mx |

| Major Fragment Ion 1 | 178 (Isoquinoline moiety) | scribd.comgoogle.com |

| Major Fragment Ion 2 | 137 (3'-O-methylated benzyl moiety) | scribd.comgoogle.com |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect chromophores within the molecule, providing information about conjugated systems and aromatic rings. For aromatic alkaloids like this compound, UV-Vis spectra typically show absorption maxima in the ultraviolet region, often around 285-290 nm, characteristic of the dioxygenated aromatic ring, and sometimes around 235-240 nm, indicative of diene residues. bioanalysis-zone.comscribd.com These absorptions arise from electronic transitions within the conjugated pi-electron systems. upi.eduubbcluj.rosim4t.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, purifying it, and quantifying its presence.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is widely applied for the identification and quantification of alkaloids, including this compound, in various biological and plant extracts. resolian.comrepositorioinstitucional.mxsim4t.comcore.ac.uknih.gov LC-MS/MS allows for the separation of this compound from other co-eluting compounds, followed by its specific detection and quantification based on its unique mass-to-charge ratio and fragmentation pattern.

This compound has been identified in LC-MS/MS analyses with a retention time of approximately 2.87 minutes in certain experimental setups. repositorioinstitucional.mx The use of specific chromatographic columns and mobile phases, often involving acidic aqueous solutions and organic solvents, enables efficient separation of such polar compounds. bioanalysis-zone.comacs.orgchromatographyonline.com

Table 2: Chromatographic Retention Times for this compound

| Technique | Retention Time (min) | Context/Notes | Reference |

| LC-MS/MS | 2.87 | Analysis of reaction products from E. coli strains | repositorioinstitucional.mx |

| HPLC | 8.20 | Enzyme reaction product analysis | hmdb.ca |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique used for the analytical separation and preparative purification of this compound. HPLC methods typically involve a stationary phase (e.g., C18 reversed-phase column) and a mobile phase (e.g., mixtures of water with organic solvents like methanol (B129727) or acetonitrile, often with acidic modifiers like trifluoroacetic acid or acetic acid) to achieve optimal separation. acs.org

This compound has been characterized by HPLC, with a reported retention time of 8.20 minutes in one study focusing on enzyme reaction products. hmdb.ca HPLC is also used for monitoring the purity of isolated this compound and for its quantification using UV detection, typically at wavelengths where aromatic compounds absorb strongly. escholarship.orgacs.orgresearchgate.net

Thin-Layer Chromatography (TLC) in Isolation Protocols

Thin-Layer Chromatography (TLC) serves as a fundamental and widely utilized chromatographic technique for the separation, identification, and purification of components within non-volatile mixtures mdpi.commdpi.comresearchgate.net. Its simplicity, speed, and cost-effectiveness make it a valuable tool in the initial stages of isolating plant secondary metabolites, including alkaloids like this compound mdpi.comresearchgate.netsajs.co.za.

The principle of TLC involves the differential migration of compounds across a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate) under the influence of a mobile phase (a solvent or solvent mixture) mdpi.commdpi.comsajs.co.za. Compounds with a higher affinity for the stationary phase move more slowly, while those with a greater affinity for the mobile phase travel faster, leading to their separation into distinct spots mdpi.commdpi.com.

In the context of alkaloid isolation, crude plant extracts containing this compound can be spotted onto a TLC plate. By selecting an appropriate solvent system as the mobile phase, this compound can be separated from other co-extracted compounds. The separated spots can then be visualized, often using UV light or specific staining reagents if the compounds are colorless sajs.co.za. For preparative purposes, the separated band containing this compound can be scraped off the plate, and the compound can be eluted from the adsorbent material, allowing for its isolation and subsequent purification mdpi.com. While a specific isolation protocol for this compound using TLC was not detailed, the general applicability of TLC for the separation and quantitative determination of alkaloids and their metabolites is well-established in biochemical research nih.gov.

Metabolomics Approaches in Plant Systems

Metabolomics, a rapidly evolving field within plant sciences and systems biology, involves the comprehensive analysis of small molecules (metabolites) present in plant tissues and cells mdpi.commetwarebio.comotago.ac.nz. This approach provides critical insights into the functional roles of specific metabolites in plant physiology, development, and responses to various stimuli mdpi.com. It allows for qualitative and quantitative measurements of metabolites, reflecting the cellular state under defined conditions metwarebio.com.

Widely-targeted metabolomics is an advanced approach that combines the strengths of both untargeted and targeted metabolomics, offering a powerful methodology for high-throughput identification and precise quantification of a broad spectrum of metabolites in plant samples metwarebio.comnih.govfrontiersin.org. This technique leverages high-resolution mass spectrometers for unbiased collection of MS/MS spectrum data and utilizes multiple reaction monitoring (MRM) with tandem quadrupole mass spectrometry (TQMS) for accurate quantification nih.govfrontiersin.org. The integration of these techniques allows for high sensitivity, wide coverage, and excellent reproducibility in metabolite profiling metwarebio.comnih.gov.

Studies employing widely-targeted metabolomics in plants have successfully identified and quantified hundreds to thousands of metabolites across diverse classes. For instance, in an analysis of Zheng'an Bai tea (a variety of Camellia sinensis), widely-targeted metabolomics detected a total of 573 non-volatile metabolites, including 44 alkaloids, along with flavonoids, amino acids, sugars, terpenoids, organic acids, and polyphenols. Similarly, other research has quantified approximately 100 metabolites, including alkaloids, in various plant accessions from families like Brassicaceae, Gramineae, and Fabaceae frontiersin.org. This compound, as an isoquinoline alkaloid, has been identified and quantified in plant samples, such as tea infusions, where its levels were observed to be higher under certain conditions core.ac.uk.

The ability of widely-targeted metabolomics to quantitatively profile a vast array of compounds makes it invaluable for understanding the metabolic landscape of plants.

Table 1: Representative Metabolite Classes Quantified by Widely-Targeted Metabolomics in Plants

| Metabolite Class | Examples (General) | Relevance in Plants |

| Flavonoids | Quercetin, Kaempferol | Antioxidants, pigments, UV protection |

| Amino Acids | Alanine, Serine, Proline | Protein synthesis, stress response, osmoregulation |

| Alkaloids | Caffeine, this compound, Nicotine | Defense compounds, signaling molecules |

| Organic Acids | Citric acid, Malic acid | Energy metabolism, pH regulation |

| Terpenoids | Carotenoids, Gibberellins | Pigments, hormones, defense |

| Sugars and Alcohols | Glucose, Sucrose, Inositol | Energy storage, structural components, osmolytes |

| Polyphenols | Tannins, Lignans | Antioxidants, structural support, defense |

The integration of metabolomics with transcriptomics represents a powerful multi-omics approach for elucidating complex metabolic pathways and identifying key genes involved in plant biosynthesis. While metabolomics provides a snapshot of the metabolic state, transcriptomics offers insights into gene expression patterns. By correlating changes in metabolite levels with changes in gene expression, researchers can infer the enzymatic steps and regulatory mechanisms underlying specific metabolic pathways.

This integrated approach is particularly effective in clarifying crucial genes and metabolites within a biosynthesis pathway. For instance, it has been successfully applied to identify genes critical for auxin synthesis at different growth stages of maize, revealing significant differences in gene expression and metabolite accumulation. Such analyses can help in reconstructing biosynthetic pathways de novo by identifying connections between metabolites and transcripts that show correlated abundance across samples, leveraging knowledge of general reaction rules and metabolic structures. Although direct integration studies specifically elucidating the this compound biosynthetic pathway were not found, the methodology is broadly applicable to understanding the biosynthesis of various plant secondary metabolites, including alkaloids, by linking their presence to the genes responsible for their production. This synergistic approach offers a systems-level perspective, aiding in deciphering the intricate secrets of plant cellular systems and their potential applications in biotechnology.

Investigation of Biological Activities and Molecular Interactions in Vitro/in Silico

Exploration of Potential Receptor Interactions via Computational Chemistry

In silico methods, particularly molecular docking, have become essential tools in drug discovery for predicting the interaction between a small molecule (ligand) and a protein receptor at the atomic level. nih.govplos.org This computational technique helps in understanding the binding affinity and mode of interaction, which are crucial for designing and improving chemical compounds for therapeutic use. scirp.org In cancer research, molecular docking is frequently employed to predict how potential anticancer compounds bind to key receptors that are overexpressed in tumors, such as the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comaccscience.comfip.org The strength of this binding is often quantified by the binding energy (typically in kcal/mol), where a more negative value indicates a stronger affinity between the ligand and the receptor. plos.orgaccscience.com

Computational studies are pivotal in the early stages of drug discovery, offering a cost-effective and rapid method to screen vast libraries of compounds for potential therapeutic activity. scirp.orgfrontiersin.org These in silico trials can predict the pharmacokinetic features and potential toxicity of molecules, helping to identify promising candidates for further in vitro and in vivo testing. frontiersin.orgmdpi.com The process involves using the three-dimensional structures of target proteins, often obtained from databases like the Protein Data Bank (PDB), to simulate how a ligand such as Nororientaline might fit into the protein's active site. mdpi.com

While comprehensive molecular docking studies specifically detailing the interaction of this compound with a wide range of cancer-related receptors are not extensively documented in the reviewed literature, the general approach provides a framework for its potential evaluation. For related natural compounds, studies have successfully used molecular docking to identify strong binding affinities to cancer targets like BCL-2, MCL-1, and ERα, revealing the specific amino acid residues involved in these interactions. plos.orgnih.gov Such analyses provide insights into the stability and potential inhibitory action of the compound. plos.org Future in silico research on this compound would likely focus on its binding energy and interaction patterns with validated cancer targets, comparing its potential efficacy to known inhibitors. scirp.orgaccscience.com

In vitro Enzyme Inhibition/Modulation Studies

In vitro enzyme inhibition and modulation assays are fundamental in pharmacological research to determine a compound's effect on specific enzyme activities. washington.edu These assays measure the concentration of a substance required to inhibit 50% of an enzyme's activity, known as the IC50 value, which is a key indicator of the compound's potency. washington.edursc.org Enzymes are critical targets in drug discovery for various diseases, and their inhibition or modulation can alter physiological pathways. dovepress.comdrughunter.com For example, assays targeting cytochrome P450 (CYP) enzymes are crucial for assessing potential drug-drug interactions, while inhibition of enzymes like acetylcholinesterase or various kinases is relevant for neurodegenerative diseases and cancer, respectively. nuvisan.commdpi.com

Currently, specific in vitro studies detailing the inhibitory or modulatory effects of isolated this compound on specific enzymes are limited in the available literature. However, the methodologies for such investigations are well-established. washington.edursc.org A typical assay involves incubating the enzyme with its substrate and varying concentrations of the test compound. nuvisan.com The rate of product formation is then measured, often using spectrophotometric or chromatographic techniques, to calculate the degree of inhibition. rsc.org Given the bioactivity observed in plant extracts containing this compound, future research could fruitfully explore its direct effects on a panel of therapeutically relevant enzymes.

Association with Bioactive Plant Extracts

Extracts from various parts of Erythrina species are used in traditional medicine to treat microbial infections. researchgate.net Scientific studies have confirmed the antimicrobial potential of these plants. scielo.br For instance, methanolic extracts from the leaves and bark of Erythrina sigmoidea have demonstrated inhibitory activity against a wide panel of Gram-negative bacteria, including multi-drug resistant strains. nih.gov Other research on Erythrina fusca showed that compounds isolated from its stem bark exhibited considerable antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net While these studies confirm the antimicrobial properties of Erythrina extracts, which are known to contain a variety of flavonoids and alkaloids, the specific contribution of this compound to this activity has not been isolated and quantified. scielo.brnih.gov The genus is rich in bioactive secondary metabolites, and the observed effects are likely due to the synergistic action of multiple compounds. scielo.br

A notable biological activity associated with this compound-containing extracts is their effect against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brresearchgate.net In vitro studies on extracts from the leaves of Erythrina speciosa, which were found to contain this compound, have shown promising trypanocidal activity. scielo.br

A study demonstrated that a crude alcoholic extract of E. speciosa containing this compound significantly inhibited the growth of T. cruzi epimastigotes. researchgate.netlatamjpharm.org The extract also showed activity against the trypomastigote forms of the parasite. latamjpharm.org Importantly, at the tested concentrations, the extract did not affect the viability of macrophage cells, suggesting a degree of selectivity that warrants further investigation. latamjpharm.org

| Concentration of E. speciosa Extract (containing this compound) | Inhibition of T. cruzi Epimastigote Growth |

|---|---|

| 250 µg/mL | 50% |

| 500 µg/mL | 60% |

| 1000 µg/mL | 80% |

Table 1: In vitro trypanocidal activity of an alcoholic extract from Erythrina speciosa leaves containing this compound against Trypanosoma cruzi epimastigotes. Data sourced from Graça-de-Souza et al., 2011. researchgate.netlatamjpharm.org

Antimicrobial Activity of Erythrina Extracts

Role in Plant-Environment Interactions (e.g., as a plant metabolite)

This compound is classified as a plant secondary metabolite, a diverse group of compounds that are not essential for the primary processes of growth and development but are crucial for the plant's survival and interaction with its environment. wikipedia.orgnih.gov These metabolites play key roles in defense against herbivores, insects, and pathogens, as well as in mediating responses to abiotic stresses like drought and UV radiation. nih.govmetwarebio.com

Within the vast landscape of plant biochemistry, this compound serves as a critical intermediate in the biosynthesis of a major class of alkaloids known as benzylisoquinoline alkaloids (BIAs). sci-hub.redias.ac.in The biosynthetic pathways leading to complex BIAs such as morphine, berberine, and tetrahydropalmatine (B600727) are intricate, and this compound is a key precursor in these routes in various plant species, including the opium poppy (Papaver somniferum). ias.ac.inscilit.comfrontiersin.org Its formation and subsequent modification by enzymes like O-methyltransferases are pivotal steps that contribute to the immense structural diversity of alkaloids found in nature. sci-hub.red Therefore, the role of this compound in the plant is not just as a standalone compound but as a fundamental building block for a wide array of other specialized metabolites that are vital for the plant's defense and survival strategies. wikipedia.orgfrontiersin.org

Research Methodologies and Techniques Employed in Nororientaline Studies

Plant Cell Suspension Cultures for Biosynthetic Studies

Plant cell suspension cultures serve as a powerful tool for investigating the biosynthesis of secondary metabolites like nororientaline. nih.govpjoes.comspringernature.com These cultures provide a homogenous and controlled environment, which is ideal for studying cellular and molecular processes without the complexities of a whole plant. springernature.comchemistry-chemists.com By using cell cultures, researchers can achieve rapid cell growth and easily manipulate experimental conditions to study their effects on metabolite production. pjoes.com

A notable example is the use of cell suspension cultures from Argemone platyceras to study this compound synthesis. nih.govthieme-connect.com Researchers successfully isolated and characterized a highly specific O-methyltransferase responsible for the formation of this compound from these cultures. nih.govthieme-connect.comthieme-connect.com This approach has also been applied to other plant species, such as Papaver somniferum (opium poppy), to understand the broader context of benzylisoquinoline alkaloid (BIA) biosynthesis in which this compound is an intermediate. nih.govrsc.org The ability to generate large quantities of specific enzymes and metabolites from these cultures is a significant advantage for biochemical studies. pjoes.commdpi.com

Genetic Manipulation and Engineering in Plant Systems (e.g., Virus-Induced Gene Silencing, VIGS)

Genetic manipulation techniques are crucial for functional genomics in plants, allowing researchers to determine the specific roles of genes in biosynthetic pathways. google.com Virus-Induced Gene Silencing (VIGS) is a particularly effective reverse genetics tool for this purpose. nih.govnih.govcabidigitallibrary.orgmdpi.com VIGS utilizes the plant's natural defense mechanism against viruses to downregulate the expression of specific endogenous genes. nih.govcabidigitallibrary.orgmdpi.com By inserting a fragment of a host gene into a viral vector, the plant's post-transcriptional gene silencing (PTGS) machinery is triggered, leading to the degradation of the target gene's mRNA. nih.govcabidigitallibrary.org

This technique has been instrumental in identifying the functions of various genes in alkaloid biosynthesis. scholaris.ca For instance, by silencing specific O-methyltransferase genes in opium poppy, researchers could observe a corresponding reduction in the levels of certain alkaloids, thereby confirming the enzyme's role in the pathway. nih.gov VIGS offers a rapid method for studying gene function without the need for creating stable transgenic plants, which can be a lengthy process. frontiersin.org The development of VIGS has provided a high-throughput platform for functional characterization of genes involved in the biosynthesis of compounds like this compound. nih.gov

Recombinant Protein Expression and Purification for Enzyme Characterization

To thoroughly characterize the enzymes involved in this compound biosynthesis, researchers rely on recombinant protein expression and purification. nih.govresearchgate.net This technique involves introducing the gene encoding a specific enzyme into a heterologous expression system, such as bacteria (E. coli), yeast, or insect cells (Spodoptera frugiperda Sf9 cells), to produce large quantities of the protein. nih.govresearchgate.net The produced enzyme can then be purified and used for detailed biochemical assays.

For example, the O-methyltransferases that catalyze steps in the biosynthesis of alkaloids, including the formation of this compound, have been expressed and characterized using this method. nih.govthieme-connect.com Studies on Argemone platyceras and Papaver somniferum have successfully utilized this approach to purify and analyze the properties of enzymes like 6-O-methylnorlaudanosoline 5'-O-methyltransferase. nih.govthieme-connect.comqmul.ac.uk This has allowed for the determination of substrate specificity, kinetic parameters, and optimal reaction conditions. researchgate.net Recombinant protein expression has been pivotal in confirming the function of candidate genes identified through genomic and transcriptomic studies. scholaris.ca

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through complex biosynthetic pathways. wikipedia.orgnih.govmdpi.com In the context of this compound research, this involves feeding plant tissues or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H). wikipedia.orgnih.govnih.gov By tracking the incorporation of these isotopes into downstream metabolites, researchers can definitively map the biosynthetic route. nih.govescholarship.org

This method was crucial in establishing the pathways leading to and from this compound. For instance, feeding studies with labeled precursors demonstrated that (-)-nororientaline is a key intermediate in the biosynthesis of papaverine (B1678415) in Papaver somniferum. rsc.org The analysis of labeling patterns in the final products provides clear evidence of the biochemical transformations that have occurred. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the labeled atoms in the resulting molecules. wikipedia.orgmdpi.com

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Analysis

The analysis of complex mixtures of alkaloids and their precursors, such as those found in plant extracts, requires the use of advanced analytical techniques. philadelphia.edu.jo Chromatography and spectroscopy are the cornerstones of this analytical workflow. libretexts.org

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a widely used technique for separating individual compounds from complex mixtures. du.edu.egstudymind.co.uk In this compound research, HPLC is used to separate and quantify this compound and related alkaloids in plant cell cultures and extracts. thieme-connect.comd-nb.info The separation is based on the differential partitioning of compounds between a stationary phase (e.g., a C18 column) and a liquid mobile phase. libretexts.orgdu.edu.eg Other chromatographic methods like gas chromatography (GC) and thin-layer chromatography (TLC) are also employed, often in conjunction with mass spectrometry (GC-MS) for enhanced identification. philadelphia.edu.jostudymind.co.uk

Spectroscopic Techniques: Mass spectrometry (MS) is an indispensable tool for identifying and structurally elucidating metabolites. wikipedia.org It measures the mass-to-charge ratio of ionized molecules, providing information about their molecular weight and elemental composition. studymind.co.uk When coupled with chromatographic separation (e.g., LC-MS), it allows for the precise identification of compounds like this compound in complex biological samples. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique that provides detailed information about the chemical structure of molecules, including the connectivity of atoms and their stereochemistry. mdpi.com

The combination of these advanced analytical methods has been essential for the unequivocal identification and quantification of this compound and for characterizing the products of enzymatic reactions in biosynthetic studies. thieme-connect.comd-nb.info

Computational and Chemoinformatic Approaches

Molecular Modeling and Docking

In recent years, computational methods have become increasingly important in the study of biosynthetic enzymes. Molecular modeling and docking are powerful tools used to predict the three-dimensional structure of enzymes and to simulate the interaction between an enzyme and its substrate. scispace.comnih.gov These techniques can provide valuable insights into the mechanism of catalysis and the basis of substrate specificity.

In the context of this compound biosynthesis, molecular docking could be used to model the binding of this compound's precursors to the active site of O-methyltransferases. This can help to explain why certain enzymes are highly specific for their substrates. For example, a study on natural compounds from Indian medicinal plants used molecular docking to screen for potential inhibitors of various receptors, demonstrating the utility of this approach in understanding molecular interactions. scispace.comresearchparks.org While specific studies focusing solely on the molecular modeling of this compound's biosynthetic enzymes are not extensively detailed in the provided context, the application of these methods to similar alkaloid biosynthetic enzymes suggests their potential utility in this area.

Phylogenetic Analysis of Enzyme Homologs

Phylogenetic analysis is a critical research methodology for understanding the evolutionary history and functional divergence of enzymes involved in the biosynthesis of natural products like this compound. By comparing the amino acid sequences of enzyme homologs from different species, researchers can construct evolutionary trees that reveal relationships and trace the origins of specific biosynthetic capabilities. In the context of this compound and its parent benzylisoquinoline alkaloids (BIAs), these studies have primarily focused on Norcoclaurine Synthase (NCS), the pivotal enzyme that catalyzes the first committed step in the BIA pathway.

NCS performs an enantioselective Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the central precursor from which this compound and a vast array of other alkaloids are derived. nih.gov The study of NCS homologs across various plant families provides profound insights into the evolution of this key metabolic pathway.

Detailed research findings from phylogenetic studies have shown that NCS enzymes can be categorized into distinct clades, indicating separate evolutionary trajectories. A phylogenetic tree constructed with 55 NCS proteins from 22 species, along with related PR10 proteins, revealed that NCS proteins cluster into three main clades: NCS I, NCS II, and a newly identified NCS III. mdpi.com

Clade NCS I primarily includes members from the order Ranunculales, which encompasses major BIA-producing families like Papaveraceae (poppies), Ranunculaceae (buttercups), and Berberidaceae (barberries). mdpi.comresearchgate.net

Clade NCS II has members that are more widely distributed across the plant kingdom. mdpi.com

Clade NCS III is a more recently described clade that includes NCS homologs from the Magnoliales order, such as those from Aristolochia contorta. mdpi.com

Interestingly, studies on Aristolochia contorta found that its NCS homologs were present in clades NCS II and the novel NCS III, but not in NCS I, suggesting a significant evolutionary divergence between the NCS enzymes of Magnoliales and those of the Ranunculales. mdpi.com This separation highlights how different plant lineages have independently evolved or retained specific versions of this crucial enzyme.

The methodologies employed in these analyses are computationally intensive. Typically, amino acid sequences of putative and characterized enzyme homologs are retrieved from public databases like GenBank. researchgate.net These sequences are then aligned using algorithms such as ClustalW to identify conserved regions and differences. mdpi.com Based on this alignment, a phylogenetic tree is constructed, commonly using the neighbor-joining method, with its statistical reliability tested by a high number of bootstrap replicates (e.g., 1000). mdpi.com

Phylogenetic analyses have also been extended to other enzymes in the BIA pathway, such as O-methyltransferases (OMTs), which are responsible for subsequent modification steps. For example, a phylogenetic tree of norcoclaurine 6-O-methyltransferase (6OMT) and related proteins from species like Papaver somniferum, Coptis japonica, and Thalictrum flavum helps to identify and functionally characterize the specific enzymes that methylate norcoclaurine to produce coclaurine, a step downstream from the this compound branch. researchgate.net

These evolutionary studies, which map the relationships between enzyme homologs, are fundamental to bioprospecting for new enzymes and for metabolic engineering efforts aimed at producing valuable compounds like BIAs in microbial systems. nih.gov

Interactive Data Table: Phylogenetic Classification of Selected Norcoclaurine Synthase (NCS) Homologs

| Enzyme/Homolog | Source Organism | Phylogenetic Clade |

| PSONCS | Papaver somniferum | NCS I |

| CjNCS1 | Coptis japonica | NCS I |

| TfNCS | Thalictrum flavum | NCS I |

| AcNCS3 | Aristolochia contorta | NCS II |

| AcNCS4 | Aristolochia contorta | NCS II |

| AcNCS5 | Aristolochia contorta | NCS II |

| AcNCS8 | Aristolochia contorta | NCS III |

| AcNCS14 | Aristolochia contorta | NCS III |

| AcNCS15 | Aristolochia contorta | NCS III |

| PbrNCS | Papaver bracteatum | NCS I |

Future Directions and Research Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Regulatory Networks

While the involvement of nororientaline in the biosynthesis of various benzylisoquinoline alkaloids (BIAs) is established, a complete understanding of its precise biosynthetic pathway and the enzymes governing it remains an active area of investigation. One key enzyme, 6-O-methylnorlaudanosoline 5'-O-methyltransferase (EC 2.1.1.121), has been identified in Argemone platyceras cell cultures, catalyzing the formation of this compound from 6-O-methylnorlaudanosoline and S-adenosyl-L-methionine (SAM). wikipedia.orguni.lu However, the broader biosynthetic routes in which this compound participates, particularly those leading to compounds like papaverine (B1678415) and aristolochic acid, still contain uncharacterized enzymatic steps and regulatory mechanisms. nih.govlipidmaps.org For instance, the complete biosynthesis of papaverine, which can involve this compound as an intermediate, requires further elucidation of specific methyltransferases, cytochrome P450s, and dehydrogenases. nih.govlipidmaps.org Notably, the 3'-O-methylation and an unknown dehydrogenation step in papaverine biosynthesis are yet to be fully characterized. lipidmaps.org Similarly, in the pathway leading to aristolochic acid I, while intermediate metabolites involved in the conversion of (S)-reticuline and orientaline to aporphine (B1220529) alkaloids like prestephanine have been identified, several final steps, particularly those involving ring opening in nitrogen-containing heterocycles and the formation of carboxyl and nitro groups, remain unresolved. nih.gov Further research is needed to identify and functionally characterize these missing enzymes and to unravel the complex regulatory networks that govern the flux of precursors and intermediates towards this compound and its downstream products. The promiscuous nature observed in some biosynthetic enzymes also highlights the need for precise characterization to avoid by-product formation during engineered production. wikipedia.org

Biocatalytic Engineering for Enhanced Production of this compound and Derivatives

The increasing demand for plant-derived natural products, coupled with challenges in their traditional extraction, underscores the importance of biocatalytic engineering. Metabolic engineering and synthetic biology offer promising avenues for the efficient and rapid acquisition of this compound and its derivatives. guidetopharmacology.org A primary objective is the enhanced biosynthesis of papaverine and other related alkaloids through biotechnological approaches. nih.govlipidmaps.org Strategies could involve optimizing the supply of early precursors, such as L-DOPA, and cofactors like S-adenosyl-L-methionine, which are crucial for methyltransferase activities in the pathway. nih.gov The successful reconstruction of benzylisoquinoline alkaloid (BIA) pathways in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, has demonstrated the feasibility of producing these complex molecules, including non-natural variants. ecmdb.canih.gov Future efforts will focus on reconstituting the entire this compound biosynthetic pathway in heterologous systems, aiming for high-yield production. nih.gov The development and application of fungible biosensors, as demonstrated for tetrahydropapaverine (a this compound derivative), can significantly accelerate the evolution of improved alkaloid biosyntheses by enabling high-throughput screening of enzyme variants and pathway designs. nih.gov

Discovery of Novel Biological Roles and Molecular Mechanisms

Beyond its established role as a biosynthetic intermediate, the exploration of novel biological roles and molecular mechanisms of this compound itself is a critical future direction. Initial studies have indicated potential biological activities; for instance, this compound (PubChem CID: 440632) has been virtually screened as a potential combinatorial agent against estrogen-positive breast cancer, demonstrating favorable binding scores with key receptors such as FGFR2, ESR1, PIK3CA, PIK3CB, and AR. fishersci.ieontosight.aiguidetopharmacology.org This suggests a direct pharmacological potential that warrants further investigation through in vitro and in vivo studies. Furthermore, the detection of this compound at higher levels in specific plant extracts, such as mixed Biluochun and rosemary tea infusions, and its association with amino acid and carbohydrate metabolism, indicates a broader, yet underexplored, role in plant physiological processes. fishersci.co.uk As a tetrahydroisoquinoline alkaloid, this compound belongs to a class of natural products known for their diverse biological activities. nih.govthermofisher.com Future research should aim to systematically screen this compound for a wider range of bioactivities and to elucidate the precise molecular mechanisms underlying any observed effects, including its interactions with cellular targets and signaling pathways. Understanding these roles could uncover new therapeutic applications or insights into plant-environment interactions.

Development of Advanced Analytical Platforms for In-Planta Profiling

Accurate and comprehensive profiling of this compound and its related metabolites in planta is essential for understanding its biosynthesis, regulation, and biological functions within its natural context. Current metabolomics approaches, such as Liquid Chromatography–Mass Spectrometry (LC–MS), have proven effective in detecting this compound in plant extracts. fishersci.co.uk The immense structural diversity of metabolites in plants presents a significant challenge for comprehensive profiling, necessitating a variety of extraction, separation, and detection systems. nih.gov Future research will focus on developing and refining advanced analytical platforms to overcome these limitations. This includes leveraging high-resolution mass spectrometry and high-resolution chromatography to increase the number of detected and identified metabolites, providing a more complete picture of the metabolome. nih.gov While Nuclear Magnetic Resonance (NMR) spectroscopy currently offers limited sensitivity for broad metabolite profiling, its crucial role in the unequivocal determination of metabolite structures makes it indispensable for validating identifications from other platforms. nih.gov Integrating these advanced techniques with sophisticated data analysis tools will enable systematic, unbiased metabolite profiling, which is vital for correlating gene expression with metabolite accumulation, identifying bottlenecks in biosynthetic pathways, and understanding the dynamic changes in this compound levels under different physiological or environmental conditions.

Synthetic Biology Approaches for Pathway Reconstruction

Synthetic biology offers powerful tools for the complete reconstruction and manipulation of this compound's biosynthetic pathway, both for fundamental research and for biotechnological production. Advances in synthetic biology and the heterologous production of plant enzymes in microbial systems have already accelerated the identification and functional characterization of enzymes involved in natural product biosynthesis. dokumen.pub The ability to reconstruct complex metabolic pathways in model organisms, such as Escherichia coli or Saccharomyces cerevisiae, significantly reduces the time required for pathway discovery and optimization. ecmdb.cawikipedia.org Future efforts will focus on the modular assembly of genes encoding the identified this compound biosynthetic enzymes into robust microbial or plant chassis. This includes designing and implementing multi-enzyme one-pot cascade reactions, which have shown promise for the scalable and regioselective synthesis of methylated tetrahydroisoquinoline alkaloids, including novel, non-natural derivatives. nih.gov Furthermore, cell-free synthetic biology platforms are emerging as a valuable alternative to cell-based systems, offering advantages such as faster prototyping, precise control over reaction conditions, and the ability to handle intermediates that might be toxic to living cells. ctdbase.org These approaches will be instrumental in dissecting complex enzymatic steps, optimizing enzyme kinetics, and ultimately establishing efficient and sustainable biotechnological production platforms for this compound and its valuable derivatives.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Nororientaline, and how can researchers ensure reproducibility?

- Answer : Synthesis typically involves multi-step organic reactions, such as alkaloid isolation from natural sources or chemical synthesis via reductive amination. Characterization requires:

- Spectroscopic techniques : NMR (¹H, ¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation .

- Chromatographic methods : HPLC or TLC to verify purity (>95%) .

- Crystallography : X-ray diffraction for absolute configuration determination (if crystalline) .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

- Answer : Use a tiered approach:

- In vitro screening : Target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls .

- Dose-response studies : IC₅₀/EC₅₀ calculations to establish potency .

- Cell viability assays : MTT or LDH tests to assess cytotoxicity .

- Document parameters (pH, incubation time, cell lines) to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported pharmacological data for this compound?

- Answer :

- Comparative analysis : Re-evaluate experimental conditions (e.g., buffer composition, assay sensitivity) across studies .

- Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) .

- Meta-analysis : Statistically synthesize data from multiple studies to identify outliers or trends .

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Q. How should researchers design experiments to investigate this compound’s interaction with cytochrome P450 enzymes?

- Answer :

- In vitro metabolism assays : Use human liver microsomes (HLMs) with NADPH cofactor and LC-MS to identify metabolites .

- Enzyme kinetics : Calculate Km and Vmax for substrate depletion or metabolite formation .

- Inhibition studies : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) to assess competitive/non-competitive inhibition .

- In vivo correlation : Compare pharmacokinetic profiles in wild-type vs. CYP-deficient models .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

- Answer :

- Probit analysis : Model mortality/toxicity curves to estimate LD₅₀ .

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD) .

- Time-to-event analysis : Kaplan-Meier survival curves for longitudinal toxicity data .

- Report confidence intervals and effect sizes to contextualize significance .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical rigor in this compound’s in vivo studies?

- Answer :

- Institutional Review : Obtain IACUC or ethics committee approval for animal welfare .

- 3Rs compliance : Minimize animal use via power analysis; prioritize non-invasive endpoints .

- Data transparency : Share raw data (e.g., via repositories like Figshare) to support reproducibility .

Q. What are the best practices for integrating contradictory findings about this compound’s mechanism of action into a coherent model?

- Answer :

- Systems biology approaches : Build interaction networks (e.g., STRING database) to identify upstream/downstream targets .

- Bayesian inference : Quantify uncertainty in conflicting data to prioritize hypotheses .

- Cross-disciplinary validation : Combine biochemical assays with computational docking studies .

Data Presentation and Validation

Q. How should researchers present analytical data for this compound to meet journal standards?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.